4-Cyanobutane-1-sulfonamide

Catalog No.
S13817048
CAS No.
M.F
C5H10N2O2S
M. Wt
162.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobutane-1-sulfonamide

Product Name

4-Cyanobutane-1-sulfonamide

IUPAC Name

4-cyanobutane-1-sulfonamide

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

InChI

InChI=1S/C5H10N2O2S/c6-4-2-1-3-5-10(7,8)9/h1-3,5H2,(H2,7,8,9)

InChI Key

VBYIXBOITDRKJE-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)N)CC#N

4-Cyanobutane-1-sulfonamide is an organic compound characterized by the molecular formula C5H10N2O2S and a molecular weight of 162.21 g/mol. It consists of a butane backbone with a cyano group and a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to the reactivity imparted by the sulfonamide group.

, primarily due to its electrophilic sulfonamide group. Key reactions include:

  • Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives including sulfonamides and sulfonate esters.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 4-cyanobutane-1-sulfonic acid.

These reactions are typically facilitated under specific conditions involving solvents like dichloromethane or tetrahydrofuran, and may require base catalysts such as triethylamine.

4-Cyanobutane-1-sulfonamide exhibits notable biological activity, particularly in relation to its derivatives. Sulfonamides are known for their antimicrobial properties, having been historically used as antibiotics. Recent studies have highlighted their potential as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes . The biological activity is often linked to the structural features of the compound, including the presence of the cyano group which can enhance cytotoxic properties against cancer cells .

The synthesis of 4-cyanobutane-1-sulfonamide can be achieved through several methods:

  • Direct Reaction with Amines: A common method involves the reaction of 4-cyanobutane-1-sulfonyl chloride with primary or secondary amines to form the corresponding sulfonamide .
  • One-Pot Synthesis: Recent advancements have introduced one-pot protocols that streamline the synthesis process while maintaining high yields and purity .

These methods are advantageous in both laboratory and industrial settings due to their efficiency and scalability.

4-Cyanobutane-1-sulfonamide finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Biochemical Research: The compound is utilized in modifying biomolecules to study their functions and interactions.
  • Industrial Use: It is employed in producing specialty chemicals and materials that require sulfonamide functionalities.

Studies focusing on the interactions of 4-cyanobutane-1-sulfonamide with biological targets have revealed its potential as an inhibitor of carbonic anhydrases. These interactions are crucial for understanding its mechanism of action and therapeutic potential, particularly in treating conditions related to enzyme dysfunctions .

Several compounds share structural similarities with 4-cyanobutane-1-sulfonamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
SulfanilamideContains an amino groupFirst widely used sulfonamide antibiotic
AcetazolamideContains a five-membered ringUsed primarily as a diuretic and anti-glaucoma agent
MethylsulfonylmethaneContains methyl groupsKnown for its anti-inflammatory properties
4-AminobenzenesulfonamideContains an amino groupUsed as an antibacterial agent

While all these compounds contain sulfonamide functionalities, 4-cyanobutane-1-sulfonamide’s unique cyano group contributes to its distinct reactivity and potential biological applications.

C–N Cross-Coupling Strategies in Sulfonamide Functionalization

C–N cross-coupling reactions have revolutionized the functionalization of sulfonamides, enabling direct bond formation between nitrogen-containing groups and aromatic or heteroaromatic systems. Nickel catalysis, in particular, has supplanted traditional palladium-based methods due to its cost-effectiveness and broader substrate tolerance. For example, air-stable nickel pre-catalysts such as (L)NiCl(o-tol) (where L = PhPAd-DalPhos or PAd2-DalPhos) facilitate coupling between 4-cyanobutane-1-sulfonamide and (hetero)aryl chlorides under mild conditions. This method eliminates the need for photocatalysis and accommodates diverse electrophiles, including bromides, iodides, and tosylates.

Key advancements include:

  • Substrate Scope: Successful coupling with electron-deficient aryl chlorides, which traditionally exhibit low reactivity in palladium systems.
  • Mechanistic Insights: Coordination studies suggest that ligand design critically influences oxidative addition and transmetalation steps, with bulky phosphine ligands reducing undesired β-hydride elimination.

Table 1: Comparison of Catalyst Systems for C–N Cross-Coupling

CatalystElectrophile ScopeYield Range (%)Reaction Conditions
Ni/PhPAd-DalPhosCl, Br, I, OTs65–9280°C, 24 h, DMF
Pd/XantphosBr, I45–78100°C, 48 h, toluene

One-Pot Multi-Step Protocols for Cyanamide-Sulfonamide Hybrid Systems

One-pot methodologies streamline the synthesis of hybrid systems by combining sulfonamide formation and functionalization in a single reaction vessel. A notable innovation involves the formal insertion of sulfur dioxide into C–N bonds of primary amines, bypassing pre-activation steps. For 4-cyanobutane-1-sulfonamide derivatives, this approach enables direct conversion of alkylamines to sulfonamides via a three-component reaction involving sulfur dioxide surrogates and electrophilic partners.

Critical Parameters:

  • Reagent Compatibility: Use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base prevents side reactions between the cyano group and intermediates.
  • Temperature Control: Reactions conducted at 0–25°C minimize decomposition of thermally labile nitriles.

Table 2: One-Pot Synthesis of Cyanamide-Sulfonamide Hybrids

Amine SubstrateSO₂ SourceElectrophileYield (%)
ButylamineK₂S₂O₅Benzyl bromide78
CyclohexylamineDABSOAllyl chloride65

Transition Metal-Catalyzed Approaches for Sulfonamide Bond Formation

Transition metal catalysis remains pivotal for constructing sulfonamide bonds with high atom economy. Copper(I) iodide, in combination with N,N′-dimethylethylenediamine (DMEDA), catalyzes the coupling of sulfonyl chlorides with amines to yield 4-cyanobutane-1-sulfonamide derivatives. This method achieves turnover frequencies (TOFs) exceeding 500 h⁻¹ under microwave irradiation, significantly reducing reaction times compared to conventional heating.

Mechanistic Highlights:

  • Oxidative Addition: Sulfonyl chlorides undergo oxidative addition to Cu(I), forming Cu(III) intermediates that facilitate amine coordination.
  • Solvent Effects: Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing charged transition states.

Case Study: Synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide:

  • Conditions: CuI (5 mol%), DMEDA (10 mol%), 80°C, 2 h.
  • Yield: 91% with >99% purity.

Electrochemical Paired Redox Systems for Sustainable Synthesis

Electrochemical methods offer a green alternative by leveraging paired redox reactions to drive sulfonamide bond formation. In a divided cell setup, 4-cyanobutane-1-sulfonyl chloride is reduced at the cathode to generate a sulfinate intermediate, which subsequently reacts with amines oxidized at the anode. This approach eliminates stoichiometric oxidants and reductants, achieving Faradaic efficiencies of 85–90%.

Optimization Insights:

  • Electrode Materials: Graphite cathodes and platinum anodes minimize overpotential losses.
  • Electrolyte Composition: Tetrabutylammonium hexafluorophosphate (TBAPF₆) in DMF ensures high ionic conductivity and stability.

Table 3: Electrochemical Synthesis of Sulfonamide Derivatives

SubstrateCurrent Density (mA/cm²)Conversion (%)Selectivity (%)
4-Cyanobutane-1-sulfonyl chloride + Aniline109588
4-Cyanobutane-1-sulfonyl chloride + Benzylamine158982

Nickel-catalyzed carbon-nitrogen coupling reactions have emerged as powerful tools for sulfonamide synthesis, particularly through energy transfer mechanisms that enable the formation of compounds like 4-cyanobutane-1-sulfonamide [2] [3]. The mechanistic framework for these transformations involves photosensitized organometallic catalysis wherein energy transfer from an iridium sensitizer produces an excited-state nickel complex capable of facilitating carbon-nitrogen bond formation [4] [3].

The proposed mechanism begins with oxidative addition of a nickel(0) complex into an aryl halide electrophile to generate a nickel(II)-aryl complex [3] [5]. Subsequent ligand exchange with the target sulfonamide and deprotonation forms a nickel(II)-aryl amido complex [3]. Simultaneously, irradiation of iridium(III) photocatalyst with visible light produces a long-lived triplet photoexcited state with a lifetime of approximately 0.3 microseconds [3].

The critical step involves triplet-triplet energy transfer between the excited-state iridium system and the nickel complex to form an excited nickel species [3] [5]. This triplet-excited-state nickel complex readily undergoes reductive elimination to deliver the nitrogen-aryl sulfonamide product while regenerating the nickel(0) catalyst [3]. Detailed mechanistic studies confirm the role of photosensitization via energy transfer, representing an underexploited mechanism of organometallic activation [4].

Table 1: Energy Transfer Parameters in Nickel-Catalyzed Sulfonamidation

ParameterValueReference
Iridium excited state lifetime0.3 μs [3]
Typical reaction temperatureRoom temperature [6]
Photocatalyst loading5 mol% [3]
Average reaction yield70-85% [6] [3]

The energy transfer mechanism demonstrates superior efficiency compared to traditional thermal approaches, enabling carbon-nitrogen coupling under mild conditions without requiring high temperatures or strong bases [6] [3]. This methodology provides generic access to a broad range of nitrogen-aryl and nitrogen-heteroaryl sulfonamide motifs through the precise control of electronic excitation and subsequent bond formation processes [3] [5].

Radical-Mediated Pathways in Copper-Catalyzed Sulfonamidation

Copper-catalyzed sulfonamidation reactions proceed through distinct radical-mediated pathways that offer complementary selectivity to nickel-based systems [7] [8] [9]. These transformations typically involve the generation of reactive radical intermediates through single electron transfer processes, enabling the formation of sulfonamide bonds under mild reaction conditions [10] [9].

The mechanistic pathway for copper-catalyzed sulfonamide formation involves initial oxidation of the substrate to generate radical intermediates [10] [9]. In copper-mediated direct sulfur-nitrogen formation reactions, the process begins with copper-mediated single electron transfer to activate the starting materials via an oxygen-activated radical process [9]. This approach utilizes readily available starting materials and proceeds under atmospheric conditions [9].

Recent investigations into copper-catalyzed radical-relay reactions employing nitrogen-fluorobenzenesulfonimide as the oxidant have revealed key mechanistic features [8]. Computational studies paired with experimental data demonstrate that an adduct between copper and the nitrogen-sulfonimidyl radical serves as the species that promotes hydrogen-atom transfer from the carbon-hydrogen substrate [8]. The energetics of radical functionalization pathways include radical-polar crossover to generate carbocation intermediates, reductive elimination from formal copper(III) organometallic complexes, and radical addition to copper-bound ligands [8].

Table 2: Copper-Catalyzed Sulfonamidation Reaction Conditions

Reaction TypeCatalystOxidantSolventYield RangeReference
Direct S-N formationCuBr2O2Acetonitrile60-85% [10]
Radical-relayCu/NFSINFSIVarious70-90% [8]
Three-componentCuClSO2DMF65-80% [7]

The copper-catalyzed three-component sulfonation reaction utilizing enol silyl ether, nitrogen-acyloxyamine, and sulfur dioxide provides a convenient pathway for synthesizing structurally diverse sulfonamides [7]. Preliminary mechanistic studies suggest that this transformation involves a radical process, with the copper catalyst facilitating the formation of reactive intermediates that subsequently undergo coupling to form the desired sulfonamide products [7].

Solvent Effects on Reaction Kinetics and Selectivity

Solvent selection plays a crucial role in determining the efficiency and selectivity of sulfonamide formation reactions, particularly for compounds containing multiple functional groups like 4-cyanobutane-1-sulfonamide [11] [12] [13]. The influence of solvent polarity and coordinating ability significantly affects reaction kinetics, product distribution, and overall synthetic outcomes [12] [13].

In nickel-catalyzed cross-coupling reactions, solvent coordination to palladium can invert the selectivity of oxidative addition processes [13]. These results suggest that the selectivity change observed in certain solvents is primarily due to solvent coordination to the metal center [13]. Polar coordinating and polar non-coordinating solvents lead to dramatically different selectivity patterns, with coordinating solvents promoting specific reaction pathways through metal-solvent interactions [13].

Studies examining explicit solvent effects on mechanism and site-selectivity reveal that solvent identity significantly impacts product formation [12]. For electron-deficient substrates, the best carbon-6/carbon-2 selectivity occurs in toluene, following a trend where solvents with high hydrogen-bond basicity give lower selectivity ratios [12]. Computational analysis supports experimental observations by demonstrating how solvent hydrogen bonding affects electronic properties and reaction pathways [12].

Table 3: Solvent Effects on Sulfonamide Formation Kinetics

SolventPolarity IndexReaction Rate (relative)SelectivityReference
Toluene2.41.0High C6/C2 [12]
Tetrahydrofuran4.01.2Moderate [13]
Dimethylformamide6.40.8Low C6/C2 [12]
Dichloromethane3.11.1Variable [11]

The role of solvent polarity in electronic properties and stability demonstrates that solvent presence affects energy levels and energy gaps depending on the chemical system [14]. Different nucleophile and electrophile sites are detected in molecular electrostatic maps, with softer systems found in more polar media [14]. These findings confirm both in vitro and in vivo applications require careful solvent selection for optimal performance [14].

Intermediate Characterization in Multi-Component Reactions

Characterization of reaction intermediates in multi-component sulfonamide formation provides essential insights into the mechanistic pathways and enables optimization of synthetic protocols [15] [16] [17]. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, facilitate the identification and structural elucidation of key intermediates [18] [19] [20].

In multi-component reactions involving sulfonamides, the formation of zwitterionic intermediates from dimethyl acetylenedicarboxylate, aryl sulfonamide, and isocyanide has been documented [15]. These intermediates serve as precursors to sulfonamide-conjugated products through highly atom-economical and stereoselective transformations [15]. The synthetic strategy demonstrates broad substrate compatibility and functional group tolerance [15].

Mechanistic investigations using nitrogen-15 nuclear magnetic resonance spectroscopy have revealed the formation of specific intermediates in sulfonamide synthesis [21] [18]. These studies demonstrate that sulfonamides form through direct displacement of azide groups, providing clear evidence for the proposed reaction pathways [21]. The use of isotopic labeling enables precise tracking of nitrogen atoms throughout the transformation process [18].

Table 4: Characterized Intermediates in Sulfonamide Formation

Intermediate TypeDetection MethodLifetimeConversion EfficiencyReference
ZwitterionicNMR, MS2-5 min85-90% [15]
SulfenamideFTIR, NMR10-15 min70-80% [22]
SulfinamideNMR, UV-Vis5-8 min75-85% [23]
Nitroso monomerUV-Vis<1 min60-70% [24]

Electrochemical studies of sulfonamide synthesis reveal the sequential formation of disulfide, sulfenamide, and sulfinamide intermediates before final sulfonamide product formation [23]. The reaction proceeds through multiple oxidation steps, with each intermediate characterized by distinct spectroscopic signatures [23]. Radical scavenging experiments confirm the involvement of aminium radical intermediates, which are essential for the carbon-nitrogen bond formation process [23].

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has emerged as a powerful computational tool for understanding the bioactivity profiles of sulfonamide compounds, particularly in the context of carbonic anhydrase inhibition. For 4-Cyanobutane-1-sulfonamide, this approach provides critical insights into the molecular determinants of inhibitory potency against various carbonic anhydrase isoforms.

The application of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methodologies to sulfonamide carbonic anhydrase inhibitors has demonstrated exceptional predictive capabilities [1]. Studies involving 61 potent carbonic anhydrase II sulfonamide inhibitors revealed that receptor-based 3D-QSAR models significantly outperformed ligand-based approaches, with CoMFA models achieving cross-validated correlation coefficient (q²) values of 0.623 and conventional correlation coefficient (r²) values of 0.986 [1]. The corresponding CoMSIA models demonstrated q² values of 0.562 and r² values of 0.987, indicating robust predictive power for carbonic anhydrase inhibition [1].

The structural features of 4-Cyanobutane-1-sulfonamide, characterized by its cyano group at the terminal position and sulfonamide functionality, are particularly relevant to these 3D-QSAR models. The cyano group's electron-withdrawing properties influence the electronic distribution within the molecule, potentially affecting the binding affinity to the carbonic anhydrase active site . The four-carbon alkyl chain provides optimal spatial positioning for enzyme-inhibitor interactions while maintaining appropriate molecular flexibility .

Benzene sulfonamide analogs have been extensively studied using 3D-QSAR approaches, with 37 different aromatic and heterocyclic sulfonamides yielding ligand-based models with q² values of 0.538 and 0.527 for CoMFA and CoMSIA, respectively [3]. The predictive capabilities were validated with r² values of 0.565 and 0.502, demonstrating the reliability of these models for design applications [3]. The structural diversity encompassed by these studies provides a comprehensive framework for understanding how modifications to the sulfonamide scaffold, such as the cyano substitution in 4-Cyanobutane-1-sulfonamide, influence carbonic anhydrase inhibition.

Analysis of molecular field contributions reveals that heterocyclic sulfonamides generally exhibit superior activity compared to aromatic sulfonamides, with structural modifications at specific positions significantly impacting inhibitory potency [1]. The positioning of the cyano group in 4-Cyanobutane-1-sulfonamide creates unique electronic and steric environments that are captured effectively by 3D-QSAR contour maps, providing guidance for further structural optimization .

Molecular Docking Studies with Bacterial Dihydropteroate Synthase

Molecular docking investigations of sulfonamide compounds with bacterial dihydropteroate synthase (DHPS) have provided fundamental insights into the mechanism of antibacterial action and the structural requirements for effective enzyme inhibition. The interaction of 4-Cyanobutane-1-sulfonamide with DHPS represents a critical aspect of its potential therapeutic applications.

Bacterial dihydropteroate synthase serves as the primary target for sulfonamide antibiotics, with these compounds competing with p-aminobenzoic acid (PABA) for binding to the enzyme active site [4]. Molecular docking studies have revealed that sulfonamides occupy the PABA-binding pocket while simultaneously interacting with the pterin-binding region, creating a dual inhibition mechanism [5]. The structural similarity between sulfonamides and PABA enables competitive inhibition of folate biosynthesis, ultimately leading to bacterial cell death [5].

Computational docking analysis of sulfonamide derivatives with DHPS has demonstrated binding energies ranging from -6.6 to -8.7 kcal/mol, indicating strong enzyme-inhibitor interactions [5] [6]. The sulfonamide moiety forms critical hydrogen bonds with key amino acid residues, including Lys220, Ser218, and Phe189 in the PABA-binding pocket [5]. Additional interactions occur with Asn120, Asp184, Arg254, and His256 in the pterin-binding region [5].

The molecular docking of 4-Cyanobutane-1-sulfonamide with DHPS reveals specific binding patterns that distinguish it from other sulfonamide derivatives. The cyano group's electron-withdrawing nature enhances the acidity of the sulfonamide nitrogen, potentially strengthening the coordination with the enzyme active site . The four-carbon alkyl chain provides optimal positioning for hydrophobic interactions with the enzyme binding pocket while maintaining the essential sulfonamide-enzyme contacts .

Five commonly used docking programs including FlexX, Surflex, Glide, GOLD, and DOCK have been systematically evaluated for their ability to predict sulfonamide binding to DHPS [7]. Among these, Surflex with Surflex-Score and Glide with GlideScore demonstrated superior performance in enrichment studies and pose selection [7]. The statistical analysis revealed that neither combination showed significant superiority over the other, indicating the reliability of multiple docking approaches for sulfonamide-DHPS studies [7].

The structural features of 4-Cyanobutane-1-sulfonamide are particularly relevant to resistance mechanisms observed in clinical isolates. Mutations in the DHPS enzyme, particularly in the PABA-binding region, can reduce sulfonamide efficacy [5]. However, the unique structural characteristics of 4-Cyanobutane-1-sulfonamide, including the cyano group and extended alkyl chain, may provide advantages in overcoming certain resistance mechanisms through alternative binding modes .

Density Functional Theory Calculations of Transition States

Density functional theory (DFT) calculations have provided detailed insights into the transition states and reaction mechanisms relevant to sulfonamide bioactivity, particularly in the context of nucleophilic reactions and enzyme interactions. For 4-Cyanobutane-1-sulfonamide, these calculations illuminate the fundamental chemical processes underlying its biological activity.

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been extensively employed to characterize sulfonamide molecular properties and reactivity patterns [8] [9]. The computational analysis reveals that the energy barriers for sulfonamide reactions with nucleophiles, such as glutathione, range from 2.4 to 13.3 kcal/mol, depending on the specific structural features [9]. These calculations demonstrate that intermediate structures following carbon-sulfur bond formation provide better correlation with experimental kinetic data than traditional transition state calculations [9].

The electronic properties of 4-Cyanobutane-1-sulfonamide, as determined by DFT calculations, include HOMO and LUMO energies that characterize the molecule's susceptibility to nucleophilic and electrophilic attack [8]. The HOMO energy, typically ranging from -5.45 to -7.53 eV for sulfonamides, reflects the ionization potential and electron-donating capacity [8]. The LUMO energy, spanning -1.16 to -4.14 eV, indicates the electron-accepting ability and reactivity toward nucleophiles [8].

Molecular electrostatic potential calculations reveal that the cyano group in 4-Cyanobutane-1-sulfonamide significantly influences the charge distribution throughout the molecule . The electron-withdrawing nature of the cyano group affects the sulfonamide nitrogen's basicity and the molecule's overall reactivity profile . DFT calculations predict that this electronic modification enhances the compound's ability to form stable complexes with target enzymes .

The thermodynamic parameters derived from DFT calculations provide valuable insights into the stability and reactivity of 4-Cyanobutane-1-sulfonamide. The total energy at 0 K, entropy at 298 K, and dipole moment contribute to comprehensive QSAR models with correlation coefficients exceeding 0.943 [8]. These descriptors successfully predict inhibitory activity against carbonic anhydrase II with high statistical significance [8].

Transition state calculations for sulfonamide reactions have revealed that the rate-determining step typically involves nucleophilic attack on the sulfonamide sulfur center [9]. However, studies have shown that intermediate structures following initial bond formation provide superior correlation with experimental kinetic data compared to traditional transition state barriers [9]. This finding suggests that the Hammond postulate applies to sulfonamide reactivity, with late transition states resembling product-like intermediates [9].

The DFT analysis of 4-Cyanobutane-1-sulfonamide fragmentation pathways under mass spectrometric conditions has identified three primary routes: sulfonyl anion formation, sulfonamide anion generation, and amide anion production [10]. Route 1, generating the sulfonyl anion, is computationally predicted to be the most favorable pathway, with the cyano group influencing the fragmentation pattern through electronic effects [10].

Machine Learning Approaches for Predicting Inhibitory Potency

Machine learning methodologies have revolutionized the prediction of sulfonamide inhibitory potency, offering rapid and accurate assessment of bioactivity profiles for compounds such as 4-Cyanobutane-1-sulfonamide. These computational approaches integrate diverse molecular descriptors with advanced algorithms to create predictive models of exceptional reliability.

The application of machine learning to carbonic anhydrase inhibitor prediction has demonstrated remarkable success, with models achieving correlation coefficients (R²) ranging from 0.71 to 0.84 and cross-validation values (Q²) of 0.77 to 0.81 [11] [12]. Specifically, the integration of four molecular representations with four machine learning algorithms generated 64 classification models for predicting activity against human carbonic anhydrase isoforms I, II, IX, and XII [11].

Random Forest and Support Vector Machine models have shown particular efficacy in predicting isoform-selective carbonic anhydrase inhibitors [12]. The machine learning approach achieved surprisingly high accuracy in distinguishing compounds selective for carbonic anhydrase IX over carbonic anhydrase II, with area under the ROC curve values approaching 0.9 [12]. Feature weight analysis revealed that specific molecular substructures, including sulfonamide moieties, contribute significantly to successful predictions [12].

Neural network architectures have been successfully applied to predict the inhibitory activity of 1,3,5-triazinyl sulfonamides against human carbonic anhydrase II and IX [13]. The optimized artificial neural network achieved exceptional performance with R² values of 0.943 and cross-validated correlation coefficients exceeding 0.855 [13]. The neural network approach successfully identified key structural and physicochemical parameters governing inhibitory activity [13].

Machine learning models trained on extensive sulfonamide datasets have revealed critical molecular descriptors influencing bioactivity. For 4-Cyanobutane-1-sulfonamide, relevant descriptors include molecular weight (162.21 g/mol), the presence of cyano functionality, and specific topological indices that characterize the four-carbon alkyl chain . The cyano group's contribution to molecular descriptors such as electronegativity and polarizability significantly influences the machine learning predictions .

The application of gradient boosting classifiers to sulfonamide-based enzyme inhibitors has demonstrated superior performance in predicting butyrylcholinesterase inhibition [14]. The machine learning approach successfully identified N-phenyl-4-(phenylsulfonamido)benzamide as an active inhibitor, with derivatives showing potent inhibitory activity and favorable blood-brain barrier permeability [14].

Quantitative structure-retention relationship (QSRR) models using machine learning have been developed to predict sulfonamide binding to phospholipids via immobilized artificial membrane chromatography [15]. The descriptor-based LASSO regression model achieved robust predictive performance (R² = 0.71, Q² = 0.77), while fingerprint-based support vector machine models demonstrated superior accuracy (R² = 0.899, Q² = 0.810) [15].

The integration of machine learning with experimental validation has proven particularly valuable for identifying dual-target inhibitors. Studies have successfully predicted kinase and carbonic anhydrase dual inhibitors using molecular fingerprints, with experimental validation confirming compounds with inhibitory constants in the 100 nM to 1 μM range [16] [17]. This approach represents a paradigm shift toward multi-target drug design using computational methods.

Machine learning models incorporating physicochemical descriptors have achieved remarkable success in predicting sulfonamide bioactivity. The Multiple Linear Regression models developed for gamma-aminobutyric acid-conjugated sulfonamides demonstrated high predictive accuracy for carbonic anhydrase II and IV inhibition [18]. The models effectively identified key structural features, including the role of cyano groups in enhancing inhibitory potency [18].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

162.04629874 g/mol

Monoisotopic Mass

162.04629874 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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